molecular formula C14H11FN4O2 B12157565 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide

Cat. No.: B12157565
M. Wt: 286.26 g/mol
InChI Key: BSTRJZQYTLVNLQ-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyrazole moiety attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could be useful in the development of new drugs for treating infections, cancer, and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the quinoline core.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydroxyl group play crucial roles in binding to these targets, while the pyrazole moiety enhances the compound’s stability and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the fluorine atom and the pyrazole moiety.

    6-fluoroquinoline-3-carboxamide: Lacks the hydroxyl group and the pyrazole moiety.

    4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide: Lacks the fluorine atom.

Uniqueness

6-fluoro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is unique due to the combination of the fluorine atom, hydroxyl group, and pyrazole moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group and pyrazole moiety contribute to its biological activity and specificity.

Properties

Molecular Formula

C14H11FN4O2

Molecular Weight

286.26 g/mol

IUPAC Name

6-fluoro-N-(1-methylpyrazol-3-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H11FN4O2/c1-19-5-4-12(18-19)17-14(21)10-7-16-11-3-2-8(15)6-9(11)13(10)20/h2-7H,1H3,(H,16,20)(H,17,18,21)

InChI Key

BSTRJZQYTLVNLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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